N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a thiophene ring, a benzyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydroxylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its thiophene ring and hydroxylamine moiety play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related with a thiophene ring and an alkyl amine substituent.
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Uniqueness
N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its combination of a benzyl group, thiophene ring, and hydroxylamine moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918898-40-5 |
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Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[1-[benzyl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C15H18N2OS/c1-13(16-18)10-17(12-15-8-5-9-19-15)11-14-6-3-2-4-7-14/h2-9,18H,10-12H2,1H3 |
InChI Key |
OGFAAEMLIRODCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=C1)CC2=CC=CS2 |
Origin of Product |
United States |
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